3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine
Brand Name: Vulcanchem
CAS No.: 2034272-47-2
VCID: VC5622256
InChI: InChI=1S/C21H25N3O4/c1-15-4-2-6-19(23-15)27-16-7-11-24(12-8-16)21(25)18-5-3-10-22-20(18)28-17-9-13-26-14-17/h2-6,10,16-17H,7-9,11-14H2,1H3
SMILES: CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC4CCOC4
Molecular Formula: C21H25N3O4
Molecular Weight: 383.448

3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine

CAS No.: 2034272-47-2

Cat. No.: VC5622256

Molecular Formula: C21H25N3O4

Molecular Weight: 383.448

* For research use only. Not for human or veterinary use.

3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine - 2034272-47-2

Specification

CAS No. 2034272-47-2
Molecular Formula C21H25N3O4
Molecular Weight 383.448
IUPAC Name [4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone
Standard InChI InChI=1S/C21H25N3O4/c1-15-4-2-6-19(23-15)27-16-7-11-24(12-8-16)21(25)18-5-3-10-22-20(18)28-17-9-13-26-14-17/h2-6,10,16-17H,7-9,11-14H2,1H3
Standard InChI Key LECFPCNDFMJODW-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC4CCOC4

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, [4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone, reflects its intricate structure (Fig. 1):

  • A piperidine ring (six-membered amine) is functionalized with a 6-methylpyridin-2-yl group via an ether linkage.

  • The piperidine’s nitrogen is connected to a carbonyl group, which bridges to a pyridine ring substituted with an oxolan-3-yloxy moiety.

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC<sub>21</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub>
Molecular Weight383.45 g/mol
SMILESCC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCOC4
InChIKeyLQIBGCQTPBJFEB-UHFFFAOYSA-N

The oxolane moiety introduces stereoelectronic effects, potentially enhancing solubility and binding affinity in biological systems . The piperidine-carbonyl-pyridine backbone is analogous to kinase inhibitors reported in patent literature, suggesting possible bioactivity .

Synthesis and Characterization

Characterization Techniques

  • FT-IR: Confirms carbonyl (C=O, ~1700 cm<sup>−1</sup>) and ether (C-O, ~1250 cm<sup>−1</sup>) functionalities .

  • <sup>1</sup>H NMR: Key signals include:

    • δ 2.5 ppm (piperidine CH<sub>2</sub>), δ 3.7–4.2 ppm (oxolane OCH<sub>2</sub>), and δ 8.2–8.6 ppm (pyridine H) .

  • UV-Vis: Absorbance maxima near 270 nm, characteristic of conjugated pyridine systems .

Physicochemical Properties

Table 2: Predicted Properties

PropertyValueRationale
LogP~2.1Moderate lipophilicity from methyl/oxolane groups
SolubilityLow in water, high in DMSOPolar carbonyl vs. hydrophobic rings
StabilitySensitive to strong acids/basesEster and ether linkages

The oxolane group enhances solubility in polar aprotic solvents, while the methylpyridine moiety contributes to π-π stacking interactions .

Comparative Analysis

Table 3: Analogous Compounds

CompoundStructure DifferencesBioactivity
4-{4-[(6-Methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridinePyridine substitution at position 4Unreported
[4-Methyl-3-(pyrrolopyrimidinyl)piperidin-1-yl]-(oxolan-3-yl)methanone Pyrrolopyrimidine instead of pyridineKinase inhibition (IC<sub>50</sub> < 100 nM)
6-(N-Methyl-pyridin-2-ylcarbamoyl)pyridine-2-carboxylate Carboxylate ester vs. oxolaneAntimicrobial activity

The 3-pyridinyl substitution in the target compound may offer superior steric complementarity to biological targets compared to 4-substituted analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator